Lesinurad - 1890222-25-9

Lesinurad

Catalog Number: EVT-10896361
CAS Number: 1890222-25-9
Molecular Formula: C17H14BrN3O2S
Molecular Weight: 404.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lesinurad is a member of the class of triazoles that is [(3-bromo-1,2,4-triazol-5-yl)sulfanyl]acetic acid substituted at position 1 of the triazole ring by a 4-cyclopropylnaphthalen-1-yl group. Used for treatment of gout. It has a role as a uricosuric drug. It is a member of triazoles, a member of naphthalenes, a member of cyclopropanes, an organobromine compound, an aryl sulfide and a monocarboxylic acid.
Lesinurad is an oral uric acid transporter 1 (URAT1) inhibitor indicated for the treatment of hyperuricemia associated with gout. It reduces serum uric acid concentration through the inhibition of URAT1, an enzyme responsible for reuptake of uric acid from the renal tubule, and OAT4, another uric acid transporter associated with diuretic-induced hyperuricemia. Marketed as the product Zurampic, it is indicated for use in combination with a xanthine oxidase inhibitor for the treatment of hyperuricemia associated with gout in patients who have not achieved target serum uric acid levels with a xanthine oxidase inhibitor alone. In August 2017, a combination oral therapy consisting of lesinurad and [DB00437] was FDA-approved under the brand name Duzallo indicated for the treatment of gout-related hyperuricemia in patients with uncontrolled gout.
Lesinurad is an Urate Transporter 1 Inhibitor. The mechanism of action of lesinurad is as an Urate Transporter 1 Inhibitor, and Cytochrome P450 3A Inducer.
Lesinurad is a selective inhibitor of uric acid reabsorption which is used in combination with other agents in the therapy of gout. Lesinurad has had limited clinical use, but has not been associated with serum enzyme elevations during therapy or with instances of clinically apparent liver injury.
See also: Allopurinol; Lesinurad (component of).
Source and Classification

Lesinurad is classified as a uricosuric agent, which enhances uric acid excretion through the kidneys. It is marketed under the brand name Zurampic and is often prescribed in conjunction with other medications such as allopurinol to manage hyperuricemia associated with gout . The compound is synthesized through various chemical processes that have been optimized for efficiency and yield.

Synthesis Analysis

Methods and Technical Details

Lesinurad can be synthesized using several methods, with a notable continuous flow synthesis approach that streamlines the process. The synthesis typically involves multiple steps, including:

These advancements in synthesis not only improve yield but also enhance safety and environmental sustainability.

Molecular Structure Analysis

Structure and Data

Lesinurad is characterized by its unique molecular structure, which includes:

  • Chemical Formula: C14_{14}H12_{12}N4_{4}S
  • Molecular Weight: 272.34 g/mol
  • Crystal Forms: There are two known non-solvated crystal forms of lesinurad: form 1 (metastable) and form 2 (thermodynamically stable). Form 2 is preferred for manufacturing due to its stability during storage .

The structure has been elucidated using various analytical techniques, including Nuclear Magnetic Resonance Spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of lesinurad involves several key reactions:

  1. Cyclization Reactions: These are crucial for forming the triazole ring structure essential for lesinurad's activity.
  2. Bromination: This step introduces bromine into specific positions on the aromatic rings.
  3. Hydrolysis: Hydrolysis reactions are employed to convert intermediates into the final product.

Each of these reactions requires careful control of conditions such as temperature and pH to optimize yields and minimize by-products .

Mechanism of Action

Process and Data

Lesinurad exerts its pharmacological effects primarily through the inhibition of URAT1, which is responsible for reabsorbing uric acid in the renal tubules. By blocking this transporter:

  • Increased Uric Acid Excretion: Lesinurad facilitates greater uric acid clearance from the body via urine.
  • Reduction in Serum Uric Acid Levels: This mechanism effectively lowers serum uric acid concentrations, thereby reducing the risk of gout flares .

Clinical studies have demonstrated that lesinurad can significantly lower uric acid levels when used alone or in combination with other urate-lowering therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lesinurad exhibits several important physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide.
  • Stability: The thermodynamically stable form (form 2) remains stable under standard storage conditions .

These properties are critical for its formulation into effective pharmaceutical products.

Applications

Scientific Uses

Lesinurad is primarily used in clinical settings for:

  • Treatment of Gout: It is indicated for patients who do not achieve adequate control of uric acid levels with standard therapies alone.
  • Research Applications: Ongoing studies explore its potential efficacy in other conditions related to hyperuricemia and its role in combination therapies with other urate-lowering agents .
Molecular Pharmacology of Lesinurad

Mechanistic Basis of URAT1 Inhibition

Lesinurad (2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid) exerts its urate-lowering effects through selective inhibition of the urate transporter 1 (URAT1), encoded by the SLC22A12 gene. URAT1 is the primary mediator of urate reabsorption in the renal proximal tubule, responsible for ~90% of filtered urate resorption from the glomerular filtrate back into the bloodstream [1] [9]. Functionally, URAT1 operates as an anion exchanger, coupling urate uptake with the efflux of intracellular monocarboxylates (e.g., lactate, nicotinate) [2] [4]. Lesinurad competitively inhibits this exchange process by binding URAT1’s substrate pocket, thereby blocking urate translocation [3] [6].

Cell-based assays demonstrate Lesinurad’s potent inhibition of human URAT1, with half-maximal inhibitory concentration (IC₅₀) values ranging from 3.5 to 7.3 μM [3] [6]. This inhibition translates directly to increased fractional excretion of uric acid (FEUA). Clinical studies in healthy volunteers revealed a single 200 mg dose of Lesinurad elevated FEUA 3.6-fold (p < 0.001) within 6 hours, correlating with a 33% reduction in serum urate levels (p < 0.001) [3] [6]. Unlike unselective uricosurics, Lesinurad does not inhibit the basolateral urate efflux transporter GLUT9 (SLC2A9) or the secretory transporter ABCG2 at clinically relevant concentrations, highlighting its targeted mechanism [6].

  • Table 1: Functional Characterization of Lesinurad-Mediated URAT1 Inhibition
    ParameterValueExperimental SystemReference
    URAT1 IC₅₀3.5 - 7.3 μMHEK293 cells expressing URAT1 [3] [6]
    OAT4 IC₅₀8.2 - 10.1 μMHEK293 cells expressing OAT4 [6]
    FEUA increase (200 mg)3.6-foldHuman clinical trial [3]
    Serum urate reduction33%Human clinical trial [3]

Structural Determinants of Lesinurad–URAT1 Interaction

Cryo-electron microscopy (cryo-EM) structures of human URAT1 complexed with Lesinurad reveal atomic-level details of inhibitor binding. URAT1 adopts a canonical Major Facilitator Superfamily (MFS) fold comprising 12 transmembrane helices (TMs) organized into N-terminal (TM1-6) and C-terminal (TM7-12) domains. An extracellular domain (ECD) between TM1 and TM2, stabilized by disulfide bonds (C49-C116, C88-C139), forms a positively charged cavity critical for anion recognition [1] [2] [10].

Lesinurad binds URAT1 exclusively in the inward-open conformation, occupying the central substrate-binding pocket deep within the transmembrane bundle (Figure 1). The binding site is characterized by a hydrophobic cage formed by five phenylalanine residues: Phenylalanine 241 (TM5), Phenylalanine 360 (TM7), Phenylalanine 364 (TM7), Phenylalanine 365 (TM7), and Phenylalanine 449 (TM10) [1] [10]. These residues engage the triazol-thioacetic acid core and brominated aromatic rings of Lesinurad via π-π stacking and van der Waals interactions. Key polar interactions further stabilize binding:

  • The thioacetic acid moiety forms hydrogen bonds with Lysine 393 (TM8) [1] [10].
  • The triazole nitrogen interacts with Serine 35 (TM1) via a water-mediated hydrogen bond [1].
  • The naphthalene group contacts Glutamine 473 (TM11) [10].

Mutagenesis studies confirm the functional significance of this binding pocket. Alanine substitution of Phenylalanine 360, Phenylalanine 364, Phenylalanine 365, or Phenylalanine 449 drastically reduces URAT1-mediated urate transport and Lesinurad sensitivity [1] [2]. Similarly, mutation of Lysine 393 or Serine 35 impairs both urate transport and inhibitor binding [1].

Dual Inhibition of URAT1 and OAT4 Transporters

Beyond URAT1, Lesinurad inhibits Organic Anion Transporter 4 (OAT4, SLC22A11), an apical transporter also implicated in urate reabsorption. OAT4 exchanges extracellular urate for intracellular di-carboxylates (e.g., succinate, glutarate) and is genetically associated with diuretic-induced hyperuricemia [3] [4] [6]. Lesinurad inhibits OAT4 with an IC₅₀ of 8.2-10.1 μM, comparable to its potency against URAT1 [6]. This dual inhibition provides a synergistic uricosuric effect:

  • URAT1 blockade: Disrupts bulk (~90%) urate reabsorption.
  • OAT4 blockade: Attenuates residual urate reabsorption, particularly under conditions where intracellular dicarboxylate concentrations are high (e.g., metabolic acidosis) [4] [6].

Notably, Lesinurad exhibits selectivity against key basolateral uptake transporters involved in drug disposition:

  • Minimal inhibition of Organic Anion Transporters 1 and 3 (OAT1/OAT3) at therapeutic concentrations, reducing potential for drug-drug interactions [5] [6].
  • Weak interaction with Organic Cation Transporter 2 (OCT2) and Multidrug and Toxin Extrusion proteins 1/2-K (MATE1/2K) [5].
  • Table 2: Selectivity Profile of Lesinurad for Key Transporters
    TransporterSubstrateLesinurad IC₅₀ (μM)Clinical Relevance
    URAT1Urate3.5 - 7.3Primary urate reabsorption pathway
    OAT4Urate, diuretics8.2 - 10.1Secondary urate/diuretic reabsorption
    OAT1p-Aminohippurate, NSAIDs4.3Low risk of DDIs vs. probenecid (IC₅₀ < 1μM)
    OAT3Estrone sulfate3.5Low risk of DDIs vs. probenecid
    GLUT9Urate, glucose> 100No significant inhibition
    ABCG2 (BCRP)Urate, statins> 3000No significant inhibition

Comparative Analysis with Classical Uricosuric Agents

Lesinurad represents a pharmacologically refined evolution beyond classical uricosurics, offering enhanced selectivity and mechanistic precision. Key distinctions include:

  • Target Specificity vs. Benzbromarone: Benzbromarone potently inhibits URAT1 (IC₅₀ ~0.1-0.3 μM) but also exhibits significant off-target effects. It inhibits mitochondrial function, activates peroxisome proliferator-activated receptor gamma (PPARγ), and interacts with other OATs [3] [6] [10]. Structurally, Benzbromarone binds deeper within the URAT1 vestibule, engaging residues like Methionine 36 and Histidine 245 not contacted by Lesinurad, and lacks interaction with Lysine 393 [10]. Lesinurad shows negligible mitochondrial toxicity or PPARγ activation at therapeutic concentrations [3] [6].

  • Mechanistic Precision vs. Probenecid: Probenecid broadly inhibits multiple renal transporters, including URAT1, OAT1, OAT3, and OAT4. Its potent inhibition of basolateral OAT1/OAT3 (IC₅₀ < 1 μM) significantly alters the pharmacokinetics of co-administered drugs (e.g., penicillins, antivirals, methotrexate) [4] [6]. Lesinurad’s higher IC₅₀ values for OAT1 (4.3 μM) and OAT3 (3.5 μM) translate to a lower clinical risk for transporter-mediated drug-drug interactions [5] [6].

  • Binding Conformation Differences: Cryo-EM structures reveal Benzbromarone and Verinurad (a Lesinurad analog) bind URAT1 in the inward-open state, similar to Lesinurad. However, Benzbromarone’s larger brominated structure induces a more occluded conformation, potentially explaining its higher potency but also its propensity for off-target effects [1] [10]. Probenecid’s binding mode remains uncharacterized structurally but functionally reflects non-selective inhibition.

  • Functional Efficacy: While Benzbromarone shows higher in vitro URAT1 affinity, Lesinurad achieves clinically significant urate-lowering (serum urate <6.0 mg/dL) in 52-59% of patients when combined with xanthine oxidase inhibitors, comparable to historical Benzbromarone efficacy but with an improved safety profile [8]. Probenecid requires multiple daily doses and higher concentrations due to shorter half-life and broader off-target activity.

Properties

CAS Number

1890222-25-9

Product Name

Lesinurad

IUPAC Name

2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23)

InChI Key

FGQFOYHRJSUHMR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.